molecular formula BLaNiOW B14201661 CID 71406680 CAS No. 849003-37-8

CID 71406680

Cat. No.: B14201661
CAS No.: 849003-37-8
M. Wt: 408.25 g/mol
InChI Key: ZFGAGJHIHSBPJP-UHFFFAOYSA-N
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Description

CID 71406680 (PubChem Compound Identifier 71406680) is a chemical compound cataloged in the PubChem database. The absence of direct experimental data on this compound in the provided sources limits a comprehensive introduction; however, its inclusion in PubChem implies characterization via standardized parameters such as molecular weight, solubility, and spectral data (e.g., GC-MS or LC-ESI-MS profiles as in and ).

Properties

CAS No.

849003-37-8

Molecular Formula

BLaNiOW

Molecular Weight

408.25 g/mol

InChI

InChI=1S/B.La.Ni.O.W

InChI Key

ZFGAGJHIHSBPJP-UHFFFAOYSA-N

Canonical SMILES

[B].O=[W].[Ni].[La]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 71406680 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the compound. The use of continuous flow reactors and other advanced production techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

CID 71406680 can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.

Scientific Research Applications

CID 71406680 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent or intermediate in the synthesis of other chemical entities.

    Biology: It may be studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.

    Industry: this compound can be utilized in various industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Its synthesis, chemical reactivity, and mechanism of action make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into this compound could lead to new discoveries and advancements in these areas.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71406680, comparisons are drawn to structurally or functionally related compounds from the evidence. These include oscillatoxin derivatives (), brominated indolecarboxylic acids (), and dimerization-inducing agents (). Key comparison metrics include molecular properties, bioactivity, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound Oscillatoxin D (CID 101283546) 6-Bromo-1H-indole-2-carboxylic acid (CID 252137) Photocleavable CID (e.g., pRap)
Molecular Formula Not Available C₃₄H₅₄N₄O₁₀ C₉H₆BrNO₂ C₅₁H₇₉NO₁₃
Molecular Weight Not Available 694.8 g/mol 240.05 g/mol 932.2 g/mol
Bioactivity Not Reported Cytotoxic (marine toxin) Enzyme inhibition (CYP1A2) Protein dimerization control
Applications Not Reported Ecological toxicity studies Pharmaceutical intermediates Cellular protein manipulation
Analytical Methods GC-MS/LC-MS NMR, MS LC-ESI-MS, solubility assays Photocleavage assays, fluorescence

Key Findings:

Structural Diversity : Oscillatoxin derivatives (e.g., CID 101283546) exhibit complex polyketide backbones, whereas brominated indolecarboxylic acids (e.g., CID 252137) are smaller aromatic compounds with halogen substituents. This compound’s structural class remains undefined but may align with these frameworks based on PubChem’s categorization.

Functional Specificity : Photocleavable CIDs like pRap () enable spatiotemporal control of protein interactions, a feature absent in cytotoxic oscillatoxins or enzyme inhibitors.

Analytical Overlap : Techniques such as LC-ESI-MS with collision-induced dissociation (CID) are critical for structural elucidation across these compounds.

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